molecular formula C13H14N2O B11887134 N-((2-methylquinolin-4-yl)methyl)acetamide CAS No. 42182-60-5

N-((2-methylquinolin-4-yl)methyl)acetamide

Cat. No.: B11887134
CAS No.: 42182-60-5
M. Wt: 214.26 g/mol
InChI Key: KNVUEJAVRSOBJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methylquinolin-4-yl)methyl)acetamide typically involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-((2-methylquinolin-4-yl)methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-((2-methylquinolin-4-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .

Medicine

In medicine, this compound is investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-((2-methylquinolin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-methylquinolin-4-yl)methyl)acetamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

42182-60-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]acetamide

InChI

InChI=1S/C13H14N2O/c1-9-7-11(8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-7H,8H2,1-2H3,(H,14,16)

InChI Key

KNVUEJAVRSOBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C

Origin of Product

United States

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